molecular formula C8H4BrFO3S B2525507 5-Bromo-1-benzofuran-2-sulfonyl fluoride CAS No. 2490430-03-8

5-Bromo-1-benzofuran-2-sulfonyl fluoride

Cat. No.: B2525507
CAS No.: 2490430-03-8
M. Wt: 279.08
InChI Key: KKTWXMKKQPYWHP-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-2-sulfonyl fluoride: is an organic compound that belongs to the class of benzofuran derivatives. . The presence of a bromine atom and a sulfonyl fluoride group in its structure makes this compound particularly interesting for synthetic and pharmaceutical applications.

Mechanism of Action

Target of Action

Benzofuran compounds, which include 5-bromo-1-benzofuran-2-sulfonyl fluoride, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects . This suggests that this compound may interact with its targets to inhibit cell growth, potentially through mechanisms such as enzyme inhibition or interference with cellular signaling pathways.

Biochemical Pathways

For example, its anti-tumor activity suggests that it may interfere with pathways involved in cell growth and proliferation

Pharmacokinetics

The compound’s biological activities suggest that it is likely to be bioavailable and able to reach its cellular targets .

Result of Action

The result of the action of this compound is likely to be a reduction in cell growth, given its demonstrated cell growth inhibitory effects . This could result in a variety of molecular and cellular effects, depending on the specific cells and pathways targeted by the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzofuran-2-sulfonyl fluoride typically involves the bromination of benzofuran followed by sulfonylation. One common method is the bromination of benzofuran using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 5-bromo-benzofuran is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl boronic acid.

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-benzofuran-2-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

5-bromo-1-benzofuran-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTWXMKKQPYWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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